molecular formula C12H14Cl2N2O2 B2471125 4-(3,6-Dichloropyridine-2-carbonyl)-2,6-dimethylmorpholine CAS No. 1021043-63-9

4-(3,6-Dichloropyridine-2-carbonyl)-2,6-dimethylmorpholine

Cat. No.: B2471125
CAS No.: 1021043-63-9
M. Wt: 289.16
InChI Key: PTTVZKGQAJOYKZ-UHFFFAOYSA-N
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Description

4-(3,6-Dichloropyridine-2-carbonyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dichloropyridine moiety attached to a dimethylmorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Dichloropyridine-2-carbonyl)-2,6-dimethylmorpholine typically involves the reaction of 3,6-dichloropyridine-2-carbonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dichloropyridine-2-carbonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The dichloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The carbonyl group in the compound can undergo hydrolysis in the presence of water or aqueous acids/bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridine ring, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

4-(3,6-Dichloropyridine-2-carbonyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,6-Dichloropyridine-2-carbonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The dichloropyridine moiety can bind to active sites on enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridine-2-carbonyl chloride: A precursor in the synthesis of 4-(3,6-Dichloropyridine-2-carbonyl)-2,6-dimethylmorpholine.

    2,6-Dimethylmorpholine: Another precursor used in the synthesis.

    Other Pyridine Derivatives: Compounds such as 2,4-dichloropyridine or 3,5-dichloropyridine share structural similarities.

Uniqueness

This compound is unique due to the specific combination of the dichloropyridine and dimethylmorpholine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c1-7-5-16(6-8(2)18-7)12(17)11-9(13)3-4-10(14)15-11/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTVZKGQAJOYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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